molecular formula C13H14N4O B2749027 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine CAS No. 2195874-71-4

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

Cat. No.: B2749027
CAS No.: 2195874-71-4
M. Wt: 242.282
InChI Key: XJVSZJAGJLNHKF-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a chemical compound. It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action . Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including this compound, involves the use of bioisosterism . This process involves designing and synthesizing a series of pyrimidinamine derivatives using pyrimidifen as a template . The new compounds show excellent fungicidal activity . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of similar compounds .


Chemical Reactions Analysis

Pyrimidinamine derivatives, including this compound, have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .

Scientific Research Applications

Antifungal Applications

Research on pyrimidine derivatives, such as the synthesis and antifungal testing of certain dimethylpyrimidin-derivatives, has shown promising antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. These studies suggest the potential of pyrimidin-4-amine derivatives in developing antifungal agents, indicating a possible application for 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine in antifungal research (Jafar et al., 2017).

Antihypertensive Activity

Derivatives of pyrido[2,3-d]pyrimidin-7-amine have been evaluated for their antihypertensive activity, showcasing the potential of pyrimidin-4-amine compounds in the development of blood pressure-lowering medications. This research suggests that similar structures, including this compound, might possess antihypertensive properties that could be beneficial in treating hypertension (Bennett et al., 1981).

Corrosion Inhibition

Studies on pyrimidine derivatives have also demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant in industrial settings, where corrosion can lead to significant economic losses. The investigation into new pyrimidine derivatives, such as 7-methoxypyrido[2,3-d]pyrimidin-4-amine, suggests a potential use for this compound in corrosion prevention (Yadav et al., 2015).

Mechanism of Action

Target of Action

The primary target of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

While the exact mode of action for this compound is not explicitly stated in the search results, it can be inferred from the target of action. The compound likely interacts with DPP4, potentially inhibiting its activity. This inhibition could lead to an increase in the levels of active incretin hormones, thereby promoting a decrease in blood glucose levels .

Biochemical Pathways

The compound’s interaction with DPP4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released after meals and stimulate insulin secretion. By inhibiting DPP4, the compound prevents the degradation of these hormones, leading to increased insulin secretion and decreased blood glucose levels .

Result of Action

The result of the compound’s action would be an increase in the levels of active incretin hormones, leading to increased insulin secretion. This would result in a decrease in blood glucose levels, which could be beneficial in the management of conditions like diabetes .

Future Directions

The future directions for the research and development of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine and other pyrimidinamine derivatives are promising. With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds . The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus .

Properties

IUPAC Name

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-18-13-5-4-10(7-14-13)17-12-6-11(9-2-3-9)15-8-16-12/h4-9H,2-3H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVSZJAGJLNHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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